molecular formula C17H29N5O2S B5556052 1-(cyclopropylsulfonyl)-3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

1-(cyclopropylsulfonyl)-3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

Cat. No. B5556052
M. Wt: 367.5 g/mol
InChI Key: ZNACHNDEKXMTKZ-UHFFFAOYSA-N
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Description

1-(cyclopropylsulfonyl)-3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine is a useful research compound. Its molecular formula is C17H29N5O2S and its molecular weight is 367.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.20419636 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Synthesis and Antimicrobial Activity

1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives demonstrated significant antimicrobial activities against bacterial and fungal pathogens affecting tomato plants. These compounds' synthesis involved treatment with substituted benzhydryl chlorides, showcasing the structural versatility and potential agricultural applications (Vinaya et al., 2009).

Crystal Structure Studies

The crystal structure of a compound with a similar structural motif, 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one, was analyzed. This study aids in understanding the molecular conformation and designing molecules with optimized biological activities (Thimmegowda et al., 2009).

Biological Activity and Potential Applications

Receptor Binding Affinity

Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, structurally related to the compound of interest, have been identified with high binding affinities for the 5-HT(6) serotonin receptor. This suggests potential applications in neurological disorders and provides a basis for further development of selective ligands (Park et al., 2011).

Antibacterial Agents

Synthesis of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, possessing a sulfinyl or sulfonyl group, demonstrated potent antibacterial properties. The method involved Dieckmann-type cyclization, indicating the compound's relevance in developing new antibacterial agents (Miyamoto et al., 1987).

properties

IUPAC Name

1-cyclopropylsulfonyl-3-[4-methyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O2S/c1-20-16(13-21-9-3-2-4-10-21)18-19-17(20)14-6-5-11-22(12-14)25(23,24)15-7-8-15/h14-15H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNACHNDEKXMTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCCN(C2)S(=O)(=O)C3CC3)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.